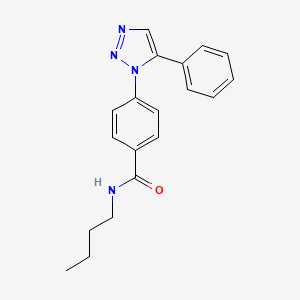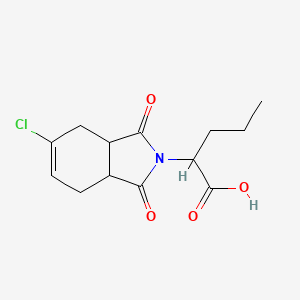![molecular formula C18H14N4OS B5088960 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits viral replication by targeting viral enzymes. Moreover, this compound has been found to inhibit acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone has been found to exhibit significant biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit viral replication by targeting viral enzymes. Moreover, this compound has been found to inhibit acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone in lab experiments include its potent anticancer and antiviral activity, as well as its potential applications in the treatment of neurological disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to investigate the potential applications of this compound in the treatment of other diseases.
3. Studies to investigate the potential toxicity of this compound.
4. Development of new synthetic methods for this compound with improved yields.
5. Studies to investigate the pharmacokinetics and pharmacodynamics of this compound.
6. Studies to investigate the potential synergy of this compound with other anticancer and antiviral agents.
7. Studies to investigate the potential applications of this compound in combination therapy.
In conclusion, 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone has been achieved using different methods, including the reaction of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with phenacyl bromide in the presence of potassium carbonate in DMF. Another method involves the reaction of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with phenacyl bromide in the presence of sodium hydride in DMF. These methods have been found to be efficient in synthesizing 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone with good yields.
Scientific Research Applications
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone has been extensively studied for its potential applications in various scientific research fields. This compound has been found to possess significant anticancer activity against different cancer cell lines. It has also been found to exhibit potent antiviral activity against the hepatitis C virus. Moreover, this compound has been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-22-14-10-6-5-9-13(14)16-17(22)19-18(21-20-16)24-11-15(23)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAGGBKZOHKLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)
![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)

![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![N-[1-(1-isopropyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5088925.png)
methanone](/img/structure/B5088928.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5088946.png)

![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)
